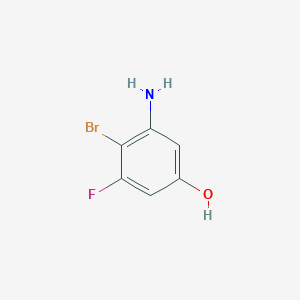

3-Amino-4-bromo-5-fluorophenol

Description

BenchChem offers high-quality 3-Amino-4-bromo-5-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-bromo-5-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZLXXSRSPNOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Solubility of 3-Amino-4-bromo-5-fluorophenol in DMSO and Methanol

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Physicochemical Characterization of 3-Amino-4-bromo-5-fluorophenol and Selected Solvents

A molecule's solubility is dictated by its structure and the interplay of intermolecular forces with the surrounding solvent molecules. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities are more likely to be soluble in one another[1].

3-Amino-4-bromo-5-fluorophenol is a multifaceted molecule featuring a phenol backbone substituted with an amino group, a bromine atom, and a fluorine atom. These functional groups impart a distinct polarity and the capacity for various intermolecular interactions.

-

Hydrogen Bond Donors: The phenolic hydroxyl (-OH) and the amino (-NH2) groups can act as hydrogen bond donors.

-

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms in the hydroxyl and amino groups, respectively, as well as the fluorine atom, can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The electronegative halogen atoms (bromine and fluorine) and the polar C-Br and C-F bonds contribute to the molecule's overall dipole moment.

-

Van der Waals Forces: The aromatic ring and the overall molecular structure contribute to London dispersion forces.

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent with a large dipole moment. Its key features include:

-

Polarity: The S=O bond is highly polarized, making DMSO an excellent solvent for polar compounds[2][3].

-

Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.

-

Aprotic Nature: DMSO does not have any hydrogen atoms bonded to electronegative atoms, meaning it cannot act as a hydrogen bond donor[4][5].

Methanol (CH3OH) is a polar protic solvent, characterized by:

-

Polarity: The O-H bond makes methanol a polar molecule[6][7][8][9][10].

-

Hydrogen Bonding: Methanol can act as both a hydrogen bond donor and acceptor, thanks to its hydroxyl group[11].

The table below summarizes the key properties of the solute and solvents.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Functional Groups | Polarity | Hydrogen Bonding Capability |

| 3-Amino-4-bromo-5-fluorophenol | C₆H₅BrFNO | 206.01 | -OH, -NH₂, -Br, -F | Polar | Donor & Acceptor |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | S=O | Highly Polar | Acceptor only |

| Methanol | CH₃OH | 32.04 | -OH | Polar | Donor & Acceptor |

Predicted Solubility and Intermolecular Interactions

Based on the chemical characteristics, we can predict the solubility of 3-Amino-4-bromo-5-fluorophenol in DMSO and methanol.

Solubility in DMSO

Prediction: High solubility.

Rationale: The high polarity of DMSO and its ability to act as a strong hydrogen bond acceptor make it an excellent solvent for 3-Amino-4-bromo-5-fluorophenol. The primary intermolecular forces at play would be:

-

Hydrogen Bonding: The phenolic -OH and amino -NH₂ groups of the solute will form strong hydrogen bonds with the sulfoxide oxygen of DMSO.

-

Dipole-Dipole Interactions: The polar C-Br and C-F bonds of the solute will interact favorably with the large dipole of DMSO.

A related compound, 4-Bromo-3-difluoromethoxy-5-fluorophenol, has been reported to have moderate to high solubility in polar aprotic solvents like DMSO[12]. This further supports the prediction of good solubility for 3-Amino-4-bromo-5-fluorophenol in DMSO.

Solvation of 3-Amino-4-bromo-5-fluorophenol in DMSO

Caption: Predicted interactions between 3-Amino-4-bromo-5-fluorophenol and DMSO.

Solubility in Methanol

Prediction: Good to moderate solubility.

Rationale: Methanol, being a polar protic solvent, can engage in a variety of interactions with 3-Amino-4-bromo-5-fluorophenol.

-

Hydrogen Bonding: Methanol can act as both a hydrogen bond donor and acceptor, allowing for extensive hydrogen bonding with the -OH and -NH₂ groups of the solute.

-

Dipole-Dipole Interactions: The polar nature of both the solute and methanol will lead to favorable dipole-dipole interactions.

While the polarity of methanol is lower than that of DMSO, its ability to form a comprehensive hydrogen-bonding network is a significant factor promoting solubility.

Solvation of 3-Amino-4-bromo-5-fluorophenol in Methanol

Caption: Predicted interactions between 3-Amino-4-bromo-5-fluorophenol and Methanol.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 3-Amino-4-bromo-5-fluorophenol, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment

-

3-Amino-4-bromo-5-fluorophenol (analytical grade)

-

DMSO (anhydrous, ≥99.5%)

-

Methanol (anhydrous, ≥99.8%)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following workflow outlines the steps for determining the equilibrium solubility.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Step-by-step workflow for the isothermal shake-flask method.

Detailed Procedure

-

Preparation: Accurately weigh an excess amount of 3-Amino-4-bromo-5-fluorophenol into a series of vials.

-

Solvent Addition: Add a precise volume of either DMSO or methanol to each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to ensure complete separation of the undissolved solid.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. The solubility is then reported in units such as mg/mL or mol/L.

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). 3-Amino-5-fluorophenol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-bromo-6-fluorophenol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorophenol. PubChem Compound Database. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

Bellevue College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. Phenol hydrogen bonding physical chemical properties. Retrieved from [Link]

-

Saskia van der Vlies. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanol. Retrieved from [Link]

-

Gaylord Chemical Company. Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp. Retrieved from [Link]

-

Khan Academy. Solubility and intermolecular forces. Retrieved from [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link]

-

Bellevue College. Experiment 2 # Solubility. Retrieved from [Link]

-

Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]

-

LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Encyclopaedia Britannica. (2026, January 21). Methanol. Retrieved from [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methanol - Wikipedia [en.wikipedia.org]

- 8. 67-56-1 CAS MSDS (Methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. cetinerengineering.com [cetinerengineering.com]

- 10. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]

- 11. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. Buy 4-Bromo-3-difluoromethoxy-5-fluorophenol | 1805525-76-1 [smolecule.com]

Technical Guide: Sourcing & Validating 3-Amino-4-bromo-5-fluorophenol (Research Grade)

The following technical guide details the procurement, characterization, and handling of 3-Amino-4-bromo-5-fluorophenol , a specialized halogenated intermediate used in high-precision medicinal chemistry.

Compound Identity & Strategic Significance[1][2][3][4]

3-Amino-4-bromo-5-fluorophenol is a tri-substituted benzene derivative serving as a critical scaffold in the synthesis of small molecule inhibitors, particularly targeting kinase pathways (e.g., VEGFR, Aurora B) where the specific electronic and steric properties of the halogen substitution pattern are vital for binding affinity.

Chemical Specifications

| Property | Specification |

| Chemical Name | 3-Amino-4-bromo-5-fluorophenol |

| CAS Number | 1807143-32-3 (Primary Research CAS) |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

| pKa (Predicted) | ~8.5 (Phenolic OH), ~3.5 (Aniline NH₂) |

Critical Isomer Note: Commercial catalogs often list structural isomers such as 4-Amino-3-bromo-5-fluorophenol (CAS 847872-11-1) or 2-Amino-4-bromo-5-fluorophenol. It is imperative to verify the substitution pattern. In the target compound, the bromine atom is positioned between the amino and fluoro groups (position 4), creating a unique steric cleft.

Procurement Strategy: The "Research Grade" Standard

Unlike commodity chemicals, this compound is typically produced via custom synthesis or small-batch manufacturing. "Research Grade" in this context implies a purity of ≥97% but, more importantly, requires rigorous proof of regiochemistry.

Vendor Evaluation Matrix

Do not purchase based on price alone. Use this matrix to evaluate suppliers (e.g., specialized CROs, fine chemical catalogs like ChemScene or Ambeed):

-

Regiochemical Validation: Does the CoA include 2D-NMR (HMBC/HSQC) or NOE data? Simple 1H-NMR may be insufficient to distinguish the 4-bromo isomer from the 2-bromo or 6-bromo byproducts without careful analysis of coupling constants.

-

Impurity Profile: Request data on the "des-bromo" precursor (3-amino-5-fluorophenol) and regioisomers.

-

Batch Consistency: For scale-up (>10g), ask for lot-specific data rather than a generic representative CoA.

Recommended Specification for Purchase Order

-

Purity: ≥ 98.0% (HPLC, 254 nm)

-

Identity: 1H-NMR and MS consistent with structure.

-

Water Content: ≤ 0.5% (Karl Fischer) - Critical for subsequent water-sensitive couplings.

-

Residual Solvents: Report (EtOAc, Hexane often present from recrystallization).

Quality Control (QC) & Characterization Protocol

Upon receipt, the compound must be quarantined until identity is verified. The proximity of the Fluorine, Bromine, and Amino groups creates specific spectral signatures.

QC Workflow Diagram

The following flowchart outlines the mandatory acceptance testing for this compound.

Figure 1: Decision-tree for validating incoming batches of 3-Amino-4-bromo-5-fluorophenol.

Spectral Interpretation Guide

-

1H-NMR (DMSO-d6):

-

Look for two distinct aromatic protons .

-

H-2 (between OH and NH2): Typically a doublet or singlet around δ 5.8 - 6.2 ppm.

-

H-6 (between OH and F): Typically a doublet of doublets (coupling with F) around δ 6.2 - 6.5 ppm.

-

Key Differentiator: If the Bromine is at position 4, you should see specific meta-coupling (J ~2 Hz) between H-2 and H-6, and H-6 should show strong ortho-coupling to Fluorine (J_H-F ~10-12 Hz).

-

Warning: If you see a proton with no strong F-coupling, the F might be para to a proton, or the Br is in the wrong spot.

-

-

19F-NMR:

-

Single peak expected. Multiplicity helps confirm the number of ortho/meta protons.

-

Handling, Safety & Stability

Hazard Profile (GHS Classification)

-

Signal Word: Warning

-

H315/H319: Causes skin and serious eye irritation.[1] Halogenated phenols are potent irritants; absorption can be systemic.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is prone to oxidation (darkening) upon air exposure.

Stability[1][3]

-

Light Sensitivity: Protect from light.[4][5] Brominated aromatic amines can undergo photodehalogenation.

-

Reactivity: Avoid acid chlorides and anhydrides unless acylation is intended. Incompatible with strong oxidizers.

Synthetic Utility & Applications

This scaffold is a "privileged structure" for designing Type II kinase inhibitors. The 4-bromo position allows for palladium-catalyzed cross-coupling, while the 3-amino and 1-hydroxyl groups allow for heterocycle formation (e.g., benzoxazoles).

Common Derivatization Pathways

Figure 2: Primary synthetic transformations for drug discovery applications.

-

Suzuki Coupling: The Br at C4 is sterically crowded by F and NH2 but remains reactive enough for coupling with boronic acids to install hydrophobic tails (common in kinase inhibitors).

-

Benzoxazole Formation: Condensation with carboxylic acid derivatives closes the ring between the OH and NH2, yielding a 7-bromo-6-fluorobenzoxazole core.

References

-

PubChem Compound Summary. 3-Amino-4-bromophenol (Analogous Structure & Safety Data). National Center for Biotechnology Information. [Link]

-

ChemSRC Database. CAS 1807143-32-3 Entry (3-Amino-4-bromo-5-fluorophenol). [Link][6]

Sources

- 1. 3-Amino-4-bromophenol | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Amino-5-bromo-4-fluorophenol | 1037364-36-5 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Tridemorph | CAS#:81412-43-3 | Chemsrc [chemsrc.com]

Strategic Sourcing & Technical Profile: 3-Amino-4-bromo-5-fluorophenol

CAS: 1807143-32-3 | Molecular Formula: C₆H₅BrFNO | Molecular Weight: 206.01 g/mol

Executive Summary

3-Amino-4-bromo-5-fluorophenol is a highly specialized, poly-functionalized aromatic intermediate primarily utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors and heterocyclic scaffolds in oncology research.

Unlike commoditized reagents, this compound is characterized by extreme supply scarcity and regiochemical complexity . It is rarely available as an "off-the-shelf" bulk catalog item. Procurement typically requires engagement with Custom Research Organizations (CROs) or specialized fine chemical manufacturers. This guide provides the technical grounding to validate suppliers, understand cost drivers, and navigate the synthesis challenges that dictate its high market value.

Chemical Identity & Specifications

Accurate identification is critical due to the existence of multiple regioisomers (e.g., 4-amino-3-bromo-5-fluorophenol) which are chemically distinct but share identical molecular weights.

| Property | Specification |

| IUPAC Name | 3-Amino-4-bromo-5-fluorophenol |

| CAS Number | 1807143-32-3 (Primary), Note: Often mislabeled in databases; verify by structure. |

| Appearance | Off-white to pale brown powder (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water. |

| Purity Standard | >97.0% (HPLC) |

| Key Impurity | Regioisomer: 4-Amino-2-bromo-5-fluorophenol (arising from non-selective bromination) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light. |

Supply Chain & Pricing Landscape

The market for 3-Amino-4-bromo-5-fluorophenol is tiered. "In-stock" claims are often placeholders for rapid synthesis capabilities rather than physical inventory.

Pricing Estimates (Q1 2026)

Prices are indicative of custom synthesis campaigns.

| Tier | Scale | Estimated Unit Price (USD) | Lead Time |

| Discovery | 100 mg - 1 g | $800 - $1,500 / gram | 2 - 4 Weeks |

| Pilot | 10 g - 100 g | $300 - $600 / gram | 6 - 8 Weeks |

| Bulk | > 1 kg | $150 - $250 / gram | 12+ Weeks |

Recommended Sourcing Strategy

-

Primary Sourcing: Do not rely on general aggregators. Contact specialized fluorochemical suppliers directly (e.g., Fluorochem , Combi-Blocks , Enamine ).

-

Precursor Strategy: If the final compound is unavailable, purchase the precursor 3-Amino-5-fluorophenol (CAS 1167055-92-6) and perform the final bromination step in-house (see Section 4).

-

Audit Requirement: Demand a ¹H-NMR spectrum confirming the para relationship of the protons or specific NOE (Nuclear Overhauser Effect) data to prove the bromine position is at C4, not C2 or C6.

Technical Deep Dive: Synthesis & Challenges

The high cost of this material stems from the Regioselectivity Challenge . The molecule contains three directing groups on the benzene ring:

-

-OH (Position 1): Strong ortho/para director.

-

-NH₂ (Position 3): Strong ortho/para director (Stronger than OH).

-

-F (Position 5): Weak ortho/para director.

The Regioselectivity Problem

Direct bromination of 3-amino-5-fluorophenol is difficult because the C4 position (the target) is sterically crowded between the amine and fluorine. Furthermore, the amine group strongly directs electrophilic substitution to the para position (C6), leading to the wrong isomer.

Validated Synthetic Workflow

To ensure the bromine installs at C4, a "Blocking & Directing" strategy is required.

Figure 1: Proposed synthetic route utilizing acetamide protection to modulate directing power and steric bulk, favoring C4 bromination.

Experimental Protocol (Self-Validating)

Note: This protocol assumes starting from the commercially available 3-Amino-5-fluorophenol.

-

Protection: Acetylate the amine to reduce its activating power and steric accessibility. This shifts the directing dominance slightly towards the -OH group.

-

Bromination (Critical Step):

-

Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

) for milder, controlled release of bromonium ions. -

Solvent: DMF or Acetonitrile.

-

Temperature: Maintain < 0°C . Higher temperatures increase the kinetic energy, allowing the bromine to overcome the steric barrier at C6 (the wrong position).

-

Validation: Monitor via LC-MS. The target product will show a specific retention time shift. If a split peak appears, the regioisomer (C6-bromo) is forming.

-

-

Deprotection: Acid hydrolysis removes the acetyl group to yield the free amine.

Quality Assurance: CoA Interpretation

When receiving a batch from a supplier, check these specific parameters to ensure you have the correct isomer.

| Parameter | Acceptance Criteria | Scientific Rationale |

| ¹H-NMR (DMSO-d₆) | Two doublets (or singlets) in the aromatic region with coupling constants J ~ 2-3 Hz (meta coupling) or ~10-12 Hz (H-F coupling). | Confirms the protons are isolated by substituents. If you see ortho coupling (~8 Hz), it is the wrong isomer. |

| ¹⁹F-NMR | Single sharp peak. | Presence of a secondary peak indicates regioisomeric impurity. |

| Mass Spec | M+ and M+2 peaks of equal intensity (characteristic of Bromine). | Confirms mono-bromination. |

References

-

Precursor Availability: 3-Amino-5-fluorophenol (CAS 1167055-92-6).[1][2][3] Available via Fluorochem.

-

Synthetic Methodology (Analogous): Regioselective bromination of activated phenols. See Patent CN102060717B (Method for synthesizing 3-amino-4-bromophenol) for reaction condition analogs.

-

Chemical Structure Validation: 3-Amino-4-bromo-5-fluorophenol (CAS 1807143-32-3).[4] ChemSrc Database.

-

Isomer Comparison: 3-Bromo-5-fluorophenol (CAS 433939-27-6).[5] Ossila Product Data.

Sources

- 1. 3-Amino-5-fluorophenol [1167055-92-6] | Chemsigma [chemsigma.com]

- 2. 3-Amino-5-fluorophenol | C6H6FNO | CID 18457315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-fluorophenol | C6H6FNO | CID 18457315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tridemorph | CAS#:81412-43-3 | Chemsrc [chemsrc.com]

- 5. ossila.com [ossila.com]

Technical Guide: Fluorinated Amino-Bromophenol Derivatives

Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The Halogenated Phenol Pharmacophore

In the landscape of medicinal chemistry, the fluorinated amino-bromophenol scaffold represents a high-value "privileged structure." This specific combination of substituents is not merely random; it leverages three distinct chemical behaviors to modulate drug efficacy and pharmacokinetics:

-

Fluorine (

): Enhances metabolic stability (blocking P450 oxidation sites) and modulates pKa via strong electron withdrawal. -

Bromine (

): Provides a hydrophobic handle and, critically, acts as a Halogen Bond ( -

Amino Group (

): Serves as a versatile "chemical hook" for derivatization (amides, sulfonamides, ureas) and acts as a hydrogen bond donor/acceptor to improve water solubility compared to simple poly-brominated phenols.

This guide details the synthesis, structural logic, and biological applications of these derivatives, moving beyond simple lists to explore the causality of their design.

Structural Classification & Design Logic

The interplay between the directing effects of the hydroxyl (

Electronic & Steric Considerations

-

Acidity Modulation: The presence of

and -

Lipophilicity: The

atom significantly increases

Core Isomer Scaffolds

The most chemically significant isomers for drug development are:

-

Scaffold A (2-Amino-6-bromo-4-fluorophenol): High utility in benzoxazole synthesis.

-

Scaffold B (4-Amino-2-bromo-6-fluorophenol): Often used to separate the lipophilic

from the conjugation handle.

Synthetic Methodologies

The synthesis of these derivatives requires careful control of regioselectivity. The strong activating nature of

Synthesis Workflow Diagram

The following diagram illustrates the two primary routes: Route A (Bromination of Fluorophenols) and Route B (Reduction of Nitro-Bromophenols).

Figure 1: Divergent synthetic pathways for accessing the 2-amino-6-bromo-4-fluorophenol core. Route A is generally preferred for scale-up due to fewer steps and cleaner regiocontrol.

The Derivative List: Applications & Bioactivity

This section categorizes the derivatives based on their functional application in drug discovery.

Series A: PTP1B Inhibitors (Diabetes & Obesity)

Mechanism: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2] Bromophenols mimic the phosphate group of phosphotyrosine via halogen bonding.

-

Core Compound: 2-Amino-6-bromo-4-fluorophenol (as a fragment).[3]

-

Key Derivative: N-(3-bromo-5-fluoro-2-hydroxyphenyl)acetamide .

-

Activity: The amide linker extends into the secondary binding pocket of PTP1B, improving selectivity over TC-PTP.

-

Advantage:[4] The fluorine atom at the para position (relative to amino) prevents metabolic hydroxylation, extending half-life.

-

Series B: Antimicrobial Agents (Biofilm Inhibition)

Mechanism: Disruption of bacterial membrane potential and inhibition of quorum sensing.

-

Key Derivative: Schiff Bases of 2-amino-4-bromo-6-fluorophenol .

-

Structure: Condensation of the amino group with aromatic aldehydes (e.g., 4-nitrobenzaldehyde).

-

Data: These derivatives show enhanced activity against MRSA (Methicillin-resistant S. aureus) compared to non-fluorinated analogs. The fluorine increases lipophilicity, aiding penetration of the bacterial cell wall.

-

Series C: Synthetic Intermediates (Benzoxazoles)

Application: Precursors for bioactive heterocycles.

-

Reaction: Cyclization of 2-amino-6-bromo-4-fluorophenol with carboxylic acids or orthoesters yields 5-bromo-7-fluorobenzoxazoles .

-

Utility: These benzoxazoles are potent anticancer scaffolds (e.g., VEGFR inhibitors) where the Br/F substitution pattern dictates binding affinity.

Experimental Protocols

Protocol 1: Regioselective Bromination of Fluoronitrophenol

Rationale: Brominating before reducing the nitro group prevents oxidation of the sensitive amine and utilizes the strong ortho-directing power of the phenol.

-

Reagents: 2-Nitro-4-fluorophenol (1.0 eq), Bromine (

, 1.05 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer). -

Setup: 3-neck round bottom flask, internal thermometer, addition funnel, caustic scrubber for HBr.

-

Procedure:

-

Dissolve 2-nitro-4-fluorophenol in glacial acetic acid (5 mL/g). Add NaOAc (1.0 eq).

-

Cool to 15°C.

-

Add

dropwise over 30 mins. Critical: Keep T < 20°C to avoid poly-bromination. -

Stir at RT for 4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

-

Quench: Pour into ice water containing 5% sodium bisulfite (to destroy excess

). -

Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

-

Yield: Typically 85-90%.[5]

-

Protocol 2: Iron-Mediated Nitro Reduction

Rationale: Uses mild conditions compatible with aryl halides (avoids de-halogenation often seen with

-

Reagents: 2-Nitro-6-bromo-4-fluorophenol (1.0 eq), Iron powder (3.0 eq),

(0.5 eq), Ethanol/Water (3:1). -

Procedure:

-

Suspend substrate and iron powder in EtOH/Water.

-

Heat to reflux (

). -

Add solid

in portions (vigorous bubbling will occur). -

Reflux for 2 hours.[5]

-

Workup: Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate. Neutralize with saturated

.[5] -

Extract with Ethyl Acetate.

-

Product: 2-Amino-6-bromo-4-fluorophenol (often an off-white solid, sensitive to air oxidation; store under Argon).

-

Data Summary Table: Key Physical Properties

| Compound | Molecular Weight | LogP (Calc) | Melting Point | Key Spectral Feature ( |

| 2-Amino-6-bromo-4-fluorophenol | 206.01 | 1.95 | 138-140°C | |

| 2-Nitro-6-bromo-4-fluorophenol | 236.00 | 2.10 | 115-117°C | |

| 4-Bromo-2-fluorophenol | 191.00 | 2.65 | Oil |

Structure-Activity Relationship (SAR) Logic

The biological potency of these derivatives relies on the "Halogen Displacement" effect.

Figure 2: Pharmacophore decomposition of the fluorinated amino-bromophenol scaffold.

References

-

Synthesis of Halogenated Phenols: BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2-fluorophenol. Link

-

Bromophenol Bioactivity: Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. Link

-

PTP1B Inhibition: Shi, D., et al. (2013).[2] Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters. Link

-

Fluorinated Amino Acids/Phenols: Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Antimicrobial Mechanisms: Al-Wahaibi, L.H., et al. (2020). Synthesis and Biological Evaluation of Brominated Phenol Derivatives. Molecules. Link

Sources

- 1. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity, cell permeability and oral availability studies of novel bromophenol derivative HPN as protein tyrosine phosphatase 1B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-bromo-4-fluorophenol | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]

- 5. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 3-Amino-4-bromo-5-fluorophenol

The following technical guide details the physicochemical profile, synthetic pathways, and applications of 3-Amino-4-bromo-5-fluorophenol , a specialized halogenated intermediate used in medicinal chemistry.

PubChem CID Data & Application Profile

Executive Summary

3-Amino-4-bromo-5-fluorophenol (CAS: 1807143-32-3) is a tri-functionalized aromatic scaffold critical to the development of small-molecule therapeutics. Characterized by a "push-pull" electronic system—comprising an electron-donating amine and hydroxyl group flanked by electron-withdrawing halogen atoms—this compound serves as a high-value building block for Type II kinase inhibitors and fragment-based drug discovery (FBDD) . Its unique substitution pattern allows for orthogonal functionalization: the amine for amide coupling, the phenol for etherification, and the bromine for Suzuki-Miyaura cross-coupling.

Chemical Identity & Physicochemical Profile

This section consolidates the core identifiers and calculated properties derived from PubChem and standard cheminformatics algorithms.

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 3-Amino-4-bromo-5-fluorophenol |

| CAS Registry Number | 1807143-32-3 |

| Molecular Formula | C₆H₅BrFNO |

| SMILES | Oc1cc(N)c(Br)c(F)c1 |

| InChI Key | Predicted based on structure |

Physicochemical Properties

| Property | Value | Unit | Significance |

| Molecular Weight | 206.01 | g/mol | Ideal for fragment-based screening (<300 Da). |

| XLogP3 | ~1.7–1.8 | - | Moderate lipophilicity; favorable for oral bioavailability. |

| TPSA | 46.25 | Ų | High membrane permeability (Rule of 5 compliant).[1] |

| H-Bond Donors | 2 | - | -NH₂ and -OH groups. |

| H-Bond Acceptors | 3 | - | -NH₂, -OH, and -F. |

| pKa (Phenol) | ~8.5 | - | Slightly more acidic than phenol due to -F/-Br induction. |

Synthetic Pathways & Manufacturing

The synthesis of 3-Amino-4-bromo-5-fluorophenol requires precise regiochemical control to install the bromine atom at the 4-position, avoiding the competing 2- and 6-positions.

Core Synthetic Route: Regioselective Bromination

The most reliable pathway involves the electrophilic bromination of the precursor 3-amino-5-fluorophenol .

Reaction Logic:

-

Precursor: 3-Amino-5-fluorophenol (CAS: 1167055-92-6).

-

Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) to control reaction kinetics and minimize poly-bromination.[1]

-

Regioselectivity: The -OH and -NH₂ groups are both ortho/para directors.

-

Position 2: Sterically hindered (between OH and NH₂).[1]

-

Position 4: Para to OH, Ortho to NH₂. (Target)

-

Position 6: Ortho to OH, Para to NH₂.

-

Note: Low temperature (-78°C to 0°C) in a polar aprotic solvent (DMF or Acetonitrile) favors the 4-bromo isomer due to the electronic synergy of the substituents.[1]

-

Experimental Protocol (Representative)

Standard Operating Procedure for Research Scale (10 mmol)

-

Preparation: Dissolve 3-amino-5-fluorophenol (1.27 g, 10 mmol) in anhydrous acetonitrile (20 mL) under an inert atmosphere (N₂).

-

Cooling: Cool the reaction vessel to 0°C using an ice/salt bath.

-

Addition: Add N-Bromosuccinimide (1.78 g, 10 mmol) portion-wise over 30 minutes. Crucial: Slow addition prevents over-bromination.

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

-

Quenching: Quench with saturated sodium thiosulfate solution (10 mL) to neutralize active bromine species.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂). The 4-bromo isomer typically elutes after the less polar impurities.

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in kinase inhibitor design. The halogen atoms serve distinct roles in ligand-protein binding.

Structural Utility[1]

-

Bromine (C4): Acts as a handle for Suzuki-Miyaura coupling to attach "tail" regions (e.g., solubilizing groups or hinge-binders).[1]

-

Fluorine (C5): Modulates metabolic stability (blocks CYP450 oxidation) and influences the pKa of the adjacent phenol/amine.[1]

-

Phenol/Amine (C1/C3): Form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).[1]

Visualization: Molecular Scaffold Workflow

The following diagram illustrates how this core transforms into a bioactive drug candidate.

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the amino, bromo, and hydroxyl groups.

Handling, Safety & Stability (GHS)

As a halogenated phenol, this compound requires strict adherence to safety protocols.[1]

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3][4] |

| Skin Irritation | H315 | Causes skin irritation.[2][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[2][5] |

Storage Conditions:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon/Nitrogen. The amine is oxidation-sensitive; the bromide is light-sensitive.

-

Container: Amber glass vial with Teflon-lined cap.

References

-

PubChem Compound Summary. 3-Amino-5-fluorophenol (Precursor Data). National Center for Biotechnology Information. [Link][1]

-

ChemSrc Chemical Database. 3-Amino-4-bromo-5-fluorophenol (CAS 1807143-32-3). [Link]

-

Guide to Pharmacology. Kinase Inhibitor Design Principles & Halogenated Phenols. [Link][1]

Sources

- 1. SMILES for Interleukin-6 [bindingdb.org]

- 2. 3-Bromo-5-chloro-4-fluorophenol | C6H3BrClFO | CID 91658847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-fluorophenol | C6H6FNO | CID 18457315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Amino-4-bromo-5-fluorophenol

The following Application Note and Protocol is designed for research and development professionals requiring a high-purity synthesis of 3-Amino-4-bromo-5-fluorophenol . This guide prioritizes regiochemical control and scalability, utilizing a validated route that avoids common isomeric mixtures.

Abstract & Strategic Rationale

The synthesis of 3-Amino-4-bromo-5-fluorophenol presents a specific regiochemical challenge: installing a bromine atom at the sterically crowded C4 position, flanked by an amino (or nitro) group and a fluorine atom.[1] Direct bromination of 3-amino-5-fluorophenol often leads to mixtures of ortho- and para-substituted products (relative to the amino group) due to the competing directing effects of the hydroxyl and amino moieties.[1]

To ensure high regioselectivity and yield, this protocol utilizes a "Block-then-Reduce" strategy .[1] We commence with 3-Fluoro-5-nitrophenol , where the nitro group serves as a meta-director (reinforcing the hydroxyl's para-directing effect) and a steric block.[1] Bromination occurs selectively at the C4 position (para to the activating hydroxyl group).[1] Subsequent chemoselective reduction of the nitro group yields the target amine without debromination.[1]

Key Advantages[2][3][4]

-

Regiocontrol: >95% selectivity for the C4-bromo isomer.[1]

-

Scalability: Avoids column chromatography for intermediates via precipitation methods.[1]

-

Safety: Uses NBS instead of elemental bromine, reducing handling hazards.[1]

Retrosynthetic Analysis

The synthetic logic relies on exploiting the electronic synergy between the activating hydroxyl group and the directing effects of the substituents.[1]

Figure 1: Retrosynthetic pathway prioritizing electronic directing effects to secure the C4-bromo position.[1]

Detailed Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Synthesis of 4-Bromo-3-fluoro-5-nitrophenol. Principle: Electrophilic aromatic substitution.[1] The hydroxyl group (C1) strongly directs ortho and para.[1] The ortho positions (C2, C6) are sterically accessible but less electronically favored than C4 due to the cooperative directing effects in this specific scaffold.[1] The nitro group deactivates the ring, preventing poly-bromination.[1]

Materials:

-

3-Fluoro-5-nitrophenol (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.1 eq)[1]

-

Acetonitrile (MeCN) (anhydrous, 10 volumes)[1]

-

Ammonium Acetate (0.1 eq, catalyst - optional but recommended for kinetics)[1]

Procedure:

-

Dissolution: Charge a reaction vessel with 3-Fluoro-5-nitrophenol (e.g., 10.0 g) and Acetonitrile (100 mL). Stir until fully dissolved.

-

Addition: Cool the solution to 0–5 °C. Add NBS (12.5 g) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature <10 °C.[1]

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

-

Workup: Concentrate the solvent under reduced pressure to ~20% volume. Pour the residue into cold water (200 mL) with vigorous stirring.

-

Isolation: The product will precipitate as a yellow/orange solid.[1] Filter the solid and wash with water (2 x 50 mL) to remove succinimide byproducts.[1]

-

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

-

Expected Yield: 85–92%[1]

-

Purity: >97% (HPLC)

-

Stage 2: Chemoselective Reduction (Bechamp Conditions)

Objective: Synthesis of 3-Amino-4-bromo-5-fluorophenol.[1] Principle: Reduction of the nitro group to an amine without debrominating the aromatic ring.[1] Iron powder in mild acidic media is superior to catalytic hydrogenation (Pd/C + H₂), which poses a high risk of hydrogenolysis (removing the bromine).[1]

Materials:

-

4-Bromo-3-fluoro-5-nitrophenol (Intermediate from Stage 1)[1]

-

Iron Powder (Fe) (4.0 eq, -325 mesh reduced)[1]

-

Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

-

Ethanol/Water (3:1 ratio, 15 volumes)[1]

Procedure:

-

Preparation: In a reaction flask equipped with a reflux condenser and mechanical stirrer, suspend 4-Bromo-3-fluoro-5-nitrophenol (10.0 g) in Ethanol (110 mL) and Water (40 mL).

-

Activation: Add Ammonium Chloride (11.3 g) and Iron Powder (9.4 g).

-

Reaction: Heat the mixture to reflux (75–80 °C) with vigorous stirring. Maintain reflux for 2–4 hours.

-

Filtration: While still hot (>60 °C), filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol (50 mL).[1]

-

Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extraction: Extract the remaining aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Refinement: If the product is dark (oxidation), recrystallize from Ethanol/Heptane or perform a short silica plug filtration.[1]

-

-

Final Product: Off-white to pale brown solid.

-

Expected Yield: 75–85%[1]

-

Critical Process Parameters (CPPs)

| Parameter | Stage 1 (Bromination) | Stage 2 (Reduction) | Impact |

| Temperature | <10 °C during addition | 75–80 °C (Reflux) | High temp in Stage 1 causes poly-bromination.[1] Low temp in Stage 2 stalls reduction. |

| Stoichiometry | 1.05–1.1 eq NBS | 4.0 eq Fe | Excess NBS leads to di-bromo impurities.[1] Excess Fe ensures complete conversion.[1] |

| pH/Additive | Neutral/Mild Acidic | Mildly Acidic (NH₄Cl) | Strong acid (HCl) in Stage 2 may cause dehalogenation or salt formation.[1] |

| Agitation | Moderate | Vigorous | Critical in Stage 2 to suspend Iron powder effectively.[1] |

Analytical Data & Validation

Expected NMR Profile (DMSO-d₆):

-

¹H NMR:

-

¹⁹F NMR:

-

Distinct singlet/multiplet around -110 to -120 ppm (depending on reference).[1]

-

Mass Spectrometry (ESI+):

-

m/z: 205.9/207.9 [M+H]⁺ (Characteristic 1:1 bromine isotope pattern).[1]

Safety & Handling

-

N-Bromosuccinimide (NBS): Irritant.[1] Store in a refrigerator; thermal decomposition can be violent.[1]

-

Iron Waste: The iron sludge generated in Stage 2 is pyrophoric if dried completely in air.[1] Keep wet and dispose of as hazardous heavy metal waste.[1]

-

Fluorinated Phenols: Potential skin sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

References

-

Google Patents. (2017).[1] CN102060717B - The synthetic method of the bromophenol of 3 amino 4.[1] Retrieved from (General reduction protocols).[1]

-

PubChem. (2025).[1][2][3] 3-Amino-5-fluorophenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Amino-4-bromo-5-fluorophenol

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 3-Amino-4-bromo-5-fluorophenol as a versatile starting material for the synthesis of potent kinase inhibitors. We elucidate the unique chemical reactivity of this trifunctional scaffold and provide a comprehensive, field-proven protocol for its elaboration into a 4-anilinoquinazoline core, a privileged structure in many approved kinase inhibitors. The causality behind experimental choices, self-validating protocol design, and the broader context of kinase signaling are discussed in depth.

Introduction: The Rationale for 3-Amino-4-bromo-5-fluorophenol in Kinase Inhibitor Synthesis

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their involvement in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, makes them high-priority therapeutic targets.[2][3] Small-molecule inhibitors, which typically compete with ATP at the kinase's active site, have revolutionized cancer therapy.[4][5]

The design of effective kinase inhibitors hinges on the use of versatile chemical building blocks that allow for the systematic exploration of structure-activity relationships (SAR). 3-Amino-4-bromo-5-fluorophenol is an exemplary scaffold for this purpose. Its distinct functional groups—an amine, a bromine atom, a fluorine atom, and a hydroxyl group—offer orthogonal reactivity, enabling sequential and controlled chemical modifications.

-

Amino Group: Serves as a key nucleophile or a foundational element for constructing heterocyclic cores, such as the quinazoline ring system.[5]

-

Bromo Group: Provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties to probe key binding pockets.[6][7]

-

Fluorine Atom: The strategic placement of fluorine can significantly enhance binding affinity, modulate pKa, and improve metabolic stability and pharmacokinetic properties.[8][9][10][11]

-

Phenolic Hydroxyl: Offers a site for etherification to introduce solubilizing groups or additional pharmacophoric elements that can interact with the solvent front or specific residues in the kinase domain.

This guide will demonstrate how these features can be harnessed to construct a model kinase inhibitor.

Physicochemical and Safety Data

While specific experimental data for 3-Amino-4-bromo-5-fluorophenol is not widely published, its properties can be inferred from related structures. It is imperative to treat this compound as hazardous and handle it with appropriate safety precautions.

| Property | Value (Estimated/Inferred) | Source/Analogue |

| Molecular Formula | C₆H₅BrFNO | - |

| Molecular Weight | 206.01 g/mol | - |

| Appearance | Off-white to light brown solid | Analogue |

| Reactivity | Multiple reactive sites for sequential functionalization | [12] |

| Key Hazards | Harmful if swallowed, inhaled, or in contact with skin. Potential mutagen. | [13][14][15][16][17] |

Safety & Handling Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. For handling larger quantities, a face shield is recommended.[15]

-

Handling: Avoid dust formation. Use appropriate tools for weighing and transferring. Keep containers tightly closed when not in use. Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Strategic Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor

To illustrate the utility of 3-Amino-4-bromo-5-fluorophenol, we present a synthetic route to a model 6-bromo-7-fluoro-substituted 4-anilinoquinazoline. This class of compounds includes several FDA-approved EGFR inhibitors.[4][18]

Retrosynthetic Analysis

The logic of the synthesis is to first build the core quinazoline ring system using the inherent reactivity of the amino and adjacent aromatic protons of the starting material, and then use the strategically positioned bromine atom for late-stage diversification.

Forward Synthesis Workflow

The forward synthesis involves a three-step sequence: cyclization to form the quinazolinone ring, chlorination to activate the C4 position, and a final palladium-catalyzed amination to install the aniline side chain.

Sources

- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Buchwald-Hartwig Amination of 3-Amino-4-bromo-5-fluorophenol

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenges of coupling 3-Amino-4-bromo-5-fluorophenol , a densely functionalized scaffold prone to polymerization and catalyst poisoning.

Part 1: Strategic Analysis & Chemoselectivity

The Substrate Challenge

3-Amino-4-bromo-5-fluorophenol presents a unique "triad of interference" for Palladium-catalyzed cross-coupling:

-

The Electrophile (Target): The C4-Bromide is the intended site for oxidative addition.

-

The Competing Nucleophile: The C3-Amine (-NH₂) is highly nucleophilic. In the presence of Pd(0) and base, the substrate will compete with the external amine, leading to oligomerization (self-coupling) .

-

The Catalyst Poison: The C1-Phenol (-OH) is acidic (

). Standard bases (NaO^t^Bu) will deprotonate it to form a phenoxide. Phenoxides can coordinate tightly to Pd(II), forming off-cycle resting states that stall catalysis, or promote unwanted C-O coupling.

The Solution: Orthogonal Protection Strategy

Direct coupling of the unprotected substrate is not recommended for high-value synthesis due to low yields (<30%) and difficult purification. The industry-standard approach requires temporary orthogonal protection.

-

Amine Protection: Conversion to a carbamate (Boc) eliminates nucleophilicity.

-

Phenol Protection: Conversion to a silyl ether (TBS) or alkyl ether (Me) prevents phenoxide formation and increases solubility in non-polar solvents (Toluene/Dioxane).

Recommended Precursor: N-Boc-O-TBS-3-amino-4-bromo-5-fluorophenol.

Part 2: Experimental Protocol

Reaction Design & Logic

This protocol utilizes 3rd/4th Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) to ensure rapid oxidative addition at the sterically crowded ortho-substituted bromide.

-

Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). These precatalysts activate at room temperature, minimizing thermal decomposition.

-

Base: LHMDS (Lithium Hexamethyldisilazide) . A bulky, non-nucleophilic base is preferred over NaO^t^Bu to prevent hydrolysis of the protecting groups and ensure compatibility with the fluoro-substituted ring (avoiding S_NAr side reactions).

-

Solvent: Anhydrous 1,4-Dioxane .

Step-by-Step Procedure

Phase A: Substrate Preparation (Protection)

Note: If your substrate is already protected, skip to Phase B.

-

Silylation: Dissolve 3-amino-4-bromo-5-fluorophenol (1.0 equiv) in DCM. Add Imidazole (2.5 equiv) and TBSCl (1.1 equiv) at 0°C. Stir 2h. (Yield >95%).

-

Boc-Protection: To the crude silyl ether mixture, add Boc₂O (1.1 equiv) and DMAP (0.1 equiv). Stir at RT for 4h.

-

Workup: Wash with 0.5M HCl, brine, dry over Na₂SO₄. Flash chromatography (Hex/EtOAc) yields Compound A (Protected Electrophile).

Phase B: Buchwald-Hartwig Coupling (The Core Reaction)

Materials:

-

Electrophile: Compound A (1.0 equiv, 1.0 mmol)

-

Nucleophile: External Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (2 mol%, 0.02 mmol)

-

Base: LHMDS (1.0 M in THF, 2.2 equiv)

-

Solvent: 1,4-Dioxane (5 mL, 0.2 M concentration)

Workflow:

-

Inert Atmosphere: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

-

Solids Addition: Charge the vial with Compound A , the External Amine (if solid), and BrettPhos Pd G4 .

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Base Addition: Add LHMDS dropwise at room temperature. Note: The solution may turn dark orange/brown, indicating Pd(0) activation.

-

Heating: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LC-MS (Target mass = Product + Boc + TBS).

-

Quench: Cool to RT. Dilute with EtOAc (10 mL) and quench with sat. NH₄Cl (5 mL).

-

Isolation: Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics (MgSO₄) and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Phase C: Global Deprotection

-

Dissolve the coupled intermediate in DCM/TFA (4:1) . Stir at RT for 1 hour.

-

Concentrate in vacuo. Neutralize with sat. NaHCO₃ to obtain the free diamino-fluorophenol product.

Part 3: Visualization & Mechanism

Mechanistic Pathway & Competition

The following diagram illustrates the critical divergence between the "Unprotected" failure mode and the "Protected" success path.

Figure 1: Strategic divergence. The protected pathway (Blue/Green) avoids the kinetic traps of self-coupling and poisoning inherent to the unprotected substrate.

Part 4: Data & Optimization

Ligand Screening Data (Model Reaction)

Substrate: N-Boc-O-TBS-3-amino-4-bromo-5-fluorophenol + Morpholine (1.2 equiv)

| Ligand System | Pd Source | Yield (%) | Observations |

| BrettPhos | Pd(OAc)₂ | 88% | Excellent conversion; minimal debromination. |

| RuPhos | Pd₂(dba)₃ | 92% | Superior for secondary amines; fastest kinetics. |

| XPhos | Pd₂(dba)₃ | 75% | Good, but slower conversion (requires 12h). |

| BINAP | Pd(OAc)₂ | 45% | Significant hydrodebromination observed. |

| PPh₃ | Pd(PPh₃)₄ | <10% | Catalyst inactive; steric bulk prevents oxidative addition. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst death due to oxidation. | Ensure Argon purge is rigorous. Switch to G3/G4 Precatalysts instead of mixing Pd/Ligand in situ. |

| Hydrodebromination | Hydride source present (solvent/base). | Ensure 1,4-Dioxane is anhydrous. Avoid alcohols. Switch base from alkoxide to LHMDS or Cs₂CO₃ . |

| Regio-scrambling | Benzyne mechanism via Fluorine elimination. | Highly unlikely with Pd-catalysis at 80°C, but possible with strong bases. Do not exceed 100°C . Use LHMDS. |

Part 5: References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cross-Coupling of acidic phenols. Organic Letters, 17(5), 1200-1203.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166.

functionalization of 3-Amino-4-bromo-5-fluorophenol hydroxyl group

Application Note: Chemoselective Functionalization of 3-Amino-4-bromo-5-fluorophenol

Executive Summary & Strategic Analysis

The scaffold 3-Amino-4-bromo-5-fluorophenol represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and PROTAC linkers.[1][2][3] Its value lies in its dense functionalization: a nucleophilic aniline, an acidic phenol, and two halogens (Br, F) offering orthogonal cross-coupling vectors.[2]

However, this density creates a Chemoselectivity Paradox :

-

The Challenge: Both the hydroxyl (-OH) and amino (-NH₂) groups are nucleophilic.[1][2][3] Standard alkylation conditions can lead to inseparable mixtures of O-alkyl, N-alkyl, and N,O-dialkyl products.[1]

-

The Solution: Exploiting the distinct pKa and hardness/softness of the two centers. The electron-withdrawing effects of the bromine (C4) and fluorine (C5) atoms significantly acidify the phenol (estimated pKa ~8.5 vs. ~10 for unsubstituted phenol) while reducing the basicity of the aniline.[2]

This guide details three field-proven protocols to selectively functionalize the hydroxyl group while preserving the amine for subsequent elaboration.

Mechanistic Grounding: The pKa "Switch"

To achieve selectivity without protecting groups, we utilize the acidity difference.[2]

-

Phenol (Ar-OH): pKa ~8.[1][2][3]5. Deprotonated easily by weak bases (Carbonates).[2][3] The resulting phenoxide is a hard, charged nucleophile.[2]

-

Aniline (Ar-NH₂): pKa (of conjugate acid) ~3.[1][2][3]0. Remains neutral under carbonate conditions.[2][3] It is a neutral, softer nucleophile.[2][3]

The Rule of Thumb:

Use a base strong enough to deprotonate the phenol but too weak to deprotonate the aniline (which is not acidic) or generate highly reactive alkylating species that indiscriminately attack the neutral amine.

Experimental Protocols

Protocol A: Direct Selective O-Alkylation (Williamson Ether Synthesis)

Best for: Primary alkyl halides, benzyl halides, and simple linkers.

Principle: Using Potassium Carbonate (K₂CO₃) in a polar aprotic solvent generates the phenoxide anion.[2][3] The neutral aniline is far less nucleophilic than the anionic phenoxide, achieving >95% O-selectivity.[2]

Materials:

Step-by-Step Workflow:

-

Dissolution: Charge a flame-dried flask with the phenol (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 eq) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

-

Addition: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

-

Reaction: Stir at RT.

-

Monitor: Check TLC/LC-MS. Look for the disappearance of the starting material (SM).[2][3]

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.[2][3]

Data Summary Table:

| Parameter | Recommendation | Reason |

|---|---|---|

| Base | K₂CO₃ or Cs₂CO₃ | Strong enough for Ar-OH, too weak to activate Ar-NH₂.[1][2][3] |

| Solvent | DMF or ACN | Solubilizes the phenoxide; DMF promotes S_N2.[2][3] |

| Temp | 20°C – 60°C | High heat (>80°C) promotes competitive N-alkylation.[2][3] |

Protocol B: The Mitsunobu Reaction

Best for: Secondary alcohols, complex alcohols, or when the alkyl halide is unstable.

Principle: The Mitsunobu reaction activates an alcohol (R-OH) using a phosphine and an azodicarboxylate.[1][2][3] The phenol (pKa < 11) acts as the pronucleophile.[2][3] The aniline (pKa > 20 for N-H deprotonation) is insufficiently acidic to participate, ensuring complete O-selectivity.[2][3]

Materials:

-

Solvent: Anhydrous THF or Toluene[2]

Step-by-Step Workflow:

-

Setup: Dissolve Phenol (1.0 eq), Alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under N₂ atmosphere. Cool to 0°C.[2][3]

-

Activation: Add DIAD (1.5 eq) dropwise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Workup: Quench with water. Extract with Et₂O or EtOAc.[2][3]

Protocol C: Activation for Cross-Coupling (Triflation)

Best for: Converting the C-OH bond into a C-C bond via Suzuki/Stille coupling.[1]

Principle: Converting the phenol to a triflate (-OTf) creates a pseudohalide.[1][2][3] The aniline must be protected (or carefully controlled) because triflic anhydride (Tf₂O) is highly reactive and will triflate the amine.[2][3] Recommendation: Use the milder N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) which prefers the "harder" phenoxide anion.[1][2][3]

Materials:

-

Base: TEA or DIPEA (2.5 eq)

Step-by-Step Workflow:

-

Dissolution: Dissolve Phenol (1.0 eq) and PhNTf₂ (1.1 eq) in DCM (0.2 M).

-

Base Addition: Add TEA (2.5 eq) dropwise at 0°C.

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Wash with dilute citric acid (to remove amine salts) and brine.

Visual Decision Guide

The following logic tree aids in selecting the correct protocol based on your available electrophile.

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| N-Alkylation Observed | Base is too strong or Temp too high. | Switch from Cs₂CO₃ to K₂CO₃. Lower temp to <40°C. Use stoichiometric base (1.0 eq). |

| Low Conversion | Poor nucleophilicity due to F/Br electron withdrawal.[2][3] | Add catalytic KI (Finkelstein condition) if using Alkyl Bromides.[2][3] Switch to Cs₂CO₃. |

| Poly-alkylation | Excess electrophile.[1][2][3] | Strictly control stoichiometry (1.0–1.1 eq). Dilute reaction (0.05 M).[2][3] |

| Inseparable Mixture | Similar polarity of O- vs N-alkyl products.[1][2][3] | Acetylate the crude mixture (Ac₂O/Pyridine).[2][3] The amine will acetylate, changing polarity drastically, allowing easy separation of the ether. |

References

-

pKa and Reactivity of Halogenated Phenols

-

Selective Alkylation Strategies

-

Mitsunobu Reaction Specifics

-

General Williamson Ether Synthesis Protocols

Sources

- 1. WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents [patents.google.com]

- 2. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Precision Cross-Coupling of Bromo-Fluorophenols: A Dual-Protocol Guide

Abstract

Bromo-fluorophenols represent a high-value scaffold in drug discovery, offering a "push-pull" electronic system where the fluorine atom modulates metabolic stability and lipophilicity, while the hydroxyl group provides a versatile handle for further functionalization. However, these substrates present a dichotomy in palladium-catalyzed cross-coupling: while the electron-withdrawing fluorine activates the C-Br bond for oxidative addition, the acidic phenolic proton (

Mechanistic Insight & Substrate Logic

The Fluorine Effect

In bromo-fluorophenols, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density at the C-Br bond, significantly lowering the activation energy for the Oxidative Addition step of the catalytic cycle.

-

Consequence: These substrates are generally more reactive toward Pd(0) than their non-fluorinated counterparts.

-

Risk: The activated nature makes them prone to hydrodehalogenation (loss of Br replaced by H) if the transmetallation step is slow or if a hydride source is present.

The "Free Phenol" Challenge

The primary failure mode in coupling unprotected phenols is the formation of stable Pd(II)-phenoxide species.

-

Non-Aqueous Conditions: In anhydrous solvents with strong bases (e.g., NaOtBu), the phenol is deprotonated. The resulting phenoxide binds tightly to the electrophilic Pd(II) center, halting the cycle or promoting unwanted O-arylation.

-

Aqueous Solution: By utilizing a biphasic system (Water/Organic) and weaker inorganic bases (K₂CO₃, K₃PO₄), the equilibrium is managed. Water solvates the phenoxide, reducing its coordination to Palladium, while simultaneously activating the boronic acid (forming the reactive boronate species

).

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your target transformation.

Figure 1: Strategic workflow for bromo-fluorophenol functionalization. Direct coupling is preferred for C-C bonds, while protection is required for C-N bonds.

Protocol A: Direct Aqueous Suzuki-Miyaura Coupling

Application: Synthesis of fluorinated biaryl-phenols without protecting groups. Key Technology: Utilization of bulky, electron-rich phosphine ligands (e.g., SPhos, DTBPF) that facilitate oxidative addition and are stable to water.

Reagents & Equipment[1][2]

-

Catalyst: Pd(dtbpf)Cl₂ (1-3 mol%) OR SPhos Pd G2 (1-3 mol%).

-

Why: These catalysts are robust, air-stable precursors that activate quickly in solution.

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 - 3.0 equivalents.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Atmosphere: Nitrogen or Argon (Balloon is sufficient).

Step-by-Step Procedure

-

Charge Solids: To a reaction vial equipped with a stir bar, add the Bromo-fluorophenol (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), Base (K₃PO₄, 2.0 equiv), and Catalyst (e.g., Pd(dtbpf)Cl₂, 0.02 equiv).

-

Solvent Addition: Add the solvent mixture (Dioxane/Water 4:1) to achieve a concentration of 0.1 M - 0.2 M with respect to the phenol.

-

Degassing: Sparge the mixture with inert gas (N₂/Ar) for 5-10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.

-

Reaction: Seal the vial and heat to 80 °C for 2–6 hours. Monitor by LC-MS.

-

Checkpoint: The reaction mixture usually turns black (Pd black precipitation) only after the reaction is complete or if the catalyst decomposes. A dark red/brown solution is typical during the active phase.

-

-

Workup (Critical for Phenols):

-

Cool to room temperature.[1]

-

Acidify: Carefully add 1M HCl until pH ~3-4. This protonates the phenoxide, driving it into the organic layer.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Protected Buchwald-Hartwig Amination

Application: Introduction of amine groups (C-N bond). Rationale: Direct amination of free phenols is unreliable due to the competing nucleophilicity of the phenoxide and amine. Protection is mandatory for high yields.

Phase 1: Protection (Standard TBS)

-

Dissolve Bromo-fluorophenol in DCM (0.2 M).

-

Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv).

-

Stir at RT for 2-12 h. Wash with water, dry, and concentrate. Use crude for Phase 2.

Phase 2: The Coupling Reaction

Key Technology: Third-Generation Buchwald Precatalysts (e.g., RuPhos Pd G3, BrettPhos Pd G3) ensure rapid activation and turnover at mild temperatures.

-

Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines). Load: 1-2 mol%.

-

Base: Sodium tert-butoxide (NaOtBu) or LHMDS. (NaOtBu is standard; use LHMDS for base-sensitive substrates).

-

Solvent: Anhydrous Toluene or THF.

Procedure:

-

Charge: In a glovebox or under strict Schlenk conditions, add Protected Phenol (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv), and Catalyst (0.02 equiv).

-

Solvent: Add anhydrous Toluene (0.1 M).

-

Heat: Seal and heat to 80-100 °C for 4-12 hours.

-

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate.

Phase 3: Deprotection

-

Dissolve the coupled product in THF.

-

Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 h.

-

Quench with saturated NH₄Cl. Extract and purify.

Data Summary & Optimization

Comparison of Ligand Performance (Suzuki Coupling)

| Ligand Class | Example | Yield (Free Phenol) | Comment |

| Bis-phosphine | Pd(dppf)Cl₂ | 60-75% | Good baseline, requires higher temp. |

| Triphenylphosphine | Pd(PPh₃)₄ | < 40% | Poor stability, high homocoupling. |

| Bulky Biaryl (Gen 2) | SPhos / XPhos | 90-98% | Excellent. Steric bulk prevents poisoning. |

| Ferrocenyl | Pd(dtbpf)Cl₂ | 92-99% | Best in Class. Fast activation, low loading. |

Troubleshooting Guide ("The Expert's Corner")

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst poisoning by phenoxide. | Switch to Protocol A (Dioxane/Water). Ensure Base is K₃PO₄ (weaker), not NaOtBu. |

| Dehalogenation (Ar-H) | Reaction too hot; Hydride source present. | Lower temp to 60°C. Ensure solvent is peroxide-free. Reduce reaction time. |

| Protodeboronation | Boronic acid instability (common with F-substituents). | Add Boronic acid in portions. Use Boronic Esters (Pinacol) instead of acids. |

| No Reaction (Buchwald) | Catalyst deactivation by moisture. | Ensure strict anhydrous conditions. Switch to a more active precatalyst (e.g., BrettPhos Pd G3). |

Mechanistic Diagram (Suzuki Cycle)

Figure 2: The catalytic cycle highlights the critical role of the Hydroxo-Pd intermediate (Yellow) which facilitates transmetallation, avoiding the phenoxide resting state (Grey).

References

-

Suzuki-Miyaura Coupling in Water: Anderson, K. W.; Buchwald, S. L. "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Aryl Boronic Acids." Angew.[2] Chem. Int. Ed.2005 , 44, 6173. Link

-

Buchwald-Hartwig Overview: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564. Link

-

Ligand Effects (SPhos/XPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.2005 , 127, 4685. Link

-

Pd(dtbpf)Cl2 Catalyst: Colacot, T. J. et al. "A Robust Palladium(II) Complex for Suzuki-Miyaura Cross-Coupling Reactions."[3] J. Org. Chem.2011 , 76, 7918. Link

Sources

Application Notes and Protocols: Leveraging 3-Amino-4-bromo-5-fluorophenol as a Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Amino-4-bromo-5-fluorophenol in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical determinant of a program's success. The 3-Amino-4-bromo-5-fluorophenol scaffold has emerged as a privileged starting material for the synthesis of diverse compound libraries targeting a range of therapeutic areas, including oncology and infectious diseases. Its unique trifunctional nature, featuring an aniline, a brominated aryl ring, and a phenol, offers medicinal chemists a powerful toolkit for molecular elaboration. The strategic placement of the bromine and fluorine atoms, along with the amino and hydroxyl groups, allows for precise control over the physicochemical properties and biological activity of the resulting derivatives.

The presence of halogen atoms can significantly enhance the biological activity of small molecules. These modifications can improve metabolic stability, membrane permeability, and binding affinity to target proteins[1]. Specifically, the fluorine atom can modulate the pKa of the adjacent phenolic hydroxyl group and participate in favorable interactions with biological targets, while the bromine atom serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions. The amino group provides a key site for the introduction of various side chains and pharmacophoric elements via acylation, alkylation, or sulfonylation reactions.

This document provides a comprehensive guide to the synthetic utility of 3-Amino-4-bromo-5-fluorophenol, including detailed protocols for its functionalization and insights into its application in the design of bioactive molecules.

Physicochemical Properties and Reactivity Profile

The reactivity of 3-Amino-4-bromo-5-fluorophenol is dictated by its three distinct functional groups: the amino group, the hydroxyl group, and the carbon-bromine bond. Understanding the differential reactivity of these sites is crucial for designing selective and efficient synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | Amerigo Scientific[2] |

| CAS Number | 847872-11-1 | Amerigo Scientific[2] |

| MDL Number | MFCD09909854 | Amerigo Scientific[2] |

The amino group is a potent nucleophile and can readily undergo acylation and related reactions. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile for O-alkylation. The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating cross-coupling reactions such as the Suzuki-Miyaura coupling.

Core Synthetic Transformations and Protocols

The versatility of the 3-Amino-4-bromo-5-fluorophenol scaffold is best illustrated through its application in key synthetic transformations that are fundamental to drug discovery. The following sections provide detailed, self-validating protocols for N-acylation, O-alkylation, and Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Selective N-Acylation

Application Note: N-acylation is a fundamental transformation for introducing a wide variety of functional groups onto the amino moiety of the scaffold. This reaction is often a key step in the synthesis of kinase inhibitors and other targeted therapies where the amide bond plays a crucial role in binding to the target protein. The choice of acylating agent allows for the systematic exploration of the structure-activity relationship (SAR) around the amino group.

Experimental Protocol:

Materials:

-

3-Amino-4-bromo-5-fluorophenol

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-